molecular formula C22H31N2O2+ B1215719 Benzomethamine CAS No. 17010-68-3

Benzomethamine

Cat. No.: B1215719
CAS No.: 17010-68-3
M. Wt: 355.5 g/mol
InChI Key: XCEPXSCPQIRLCL-UHFFFAOYSA-N
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Preparation Methods

Benzomethamine can be synthesized through several routes. One common method involves the reaction of N-diethylaminoethyl-N’-methyl-benzilamide with methobromide. This reaction typically requires specific conditions to ensure the formation of the desired quaternary ammonium compound . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Benzomethamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. .

Scientific Research Applications

Benzomethamine has been extensively studied for its applications in various fields:

Mechanism of Action

Benzomethamine exerts its effects by blocking the action of acetylcholine at cholinergic receptors. This blockade prevents acetylcholine from binding to its receptors, thereby inhibiting cholinergic responses such as muscle contractions and glandular secretions . The molecular targets involved include muscarinic and nicotinic acetylcholine receptors.

Comparison with Similar Compounds

Properties

CAS No.

17010-68-3

Molecular Formula

C22H31N2O2+

Molecular Weight

355.5 g/mol

IUPAC Name

diethyl-[2-[(2-hydroxy-2,2-diphenylacetyl)-methylamino]ethyl]-methylazanium

InChI

InChI=1S/C22H31N2O2/c1-5-24(4,6-2)18-17-23(3)21(25)22(26,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,26H,5-6,17-18H2,1-4H3/q+1

InChI Key

XCEPXSCPQIRLCL-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCN(C)C(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CC[N+](C)(CC)CCN(C)C(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

17010-68-3

Synonyms

(2-(N-benziloyl-N-methylamino)ethyl)diethylmethylammonium chloride
benzomethamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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